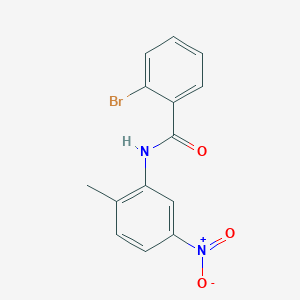methanone](/img/structure/B5835863.png)
[2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone, also known as CEF, is a synthetic compound that belongs to the family of aryl ketones. CEF has been widely studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
The exact mechanism of action of [2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been found to selectively bind to certain receptors, such as the sigma-1 receptor, which is involved in modulating pain perception and inflammation.
Biochemical and Physiological Effects:
[2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone has been shown to exhibit a wide range of biochemical and physiological effects in various experimental models. It has been found to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. [2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone in laboratory experiments is its relatively low toxicity compared to other compounds with similar pharmacological properties. However, [2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone has been found to be unstable under certain conditions, which can limit its use in certain experiments. Additionally, the exact mechanism of action of [2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on [2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone. One area of interest is the development of new derivatives of [2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone with improved pharmacological properties and increased stability. Another area of interest is the further elucidation of the mechanism of action of [2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone, which could lead to the development of new therapeutic strategies for pain, inflammation, and cancer. Additionally, the use of [2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone as a diagnostic tool in the field of imaging is an area of ongoing research.
Méthodes De Synthèse
The synthesis of [2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone can be achieved through a multi-step process involving the reaction of 2-chloro-4-(diethylamino)-5-fluoroacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then subjected to further purification steps to obtain the final product.
Applications De Recherche Scientifique
[2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer effects. [2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone has also been studied for its potential use as a diagnostic tool in the field of imaging, due to its ability to selectively bind to certain receptors in the body.
Propriétés
IUPAC Name |
[2-chloro-4-(diethylamino)-5-fluorophenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO/c1-3-20(4-2)16-11-14(18)13(10-15(16)19)17(21)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOQYJGYSMZXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)Cl)C(=O)C2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-[2-(1H-indol-3-yl)ethyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5835806.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)acetamide](/img/structure/B5835811.png)



![N-(4-chlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5835835.png)

![N-[2-(4-fluorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5835850.png)
![{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5835860.png)

![ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5835869.png)
